
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves a series of chemical reactions, including aminomethylation . The product is usually purified by crystallization from ethanol and characterized by NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by single crystal X-ray diffraction . Additionally, DFT calculations using the B3LYP method and the 6-311+G (2 d,p) basis set are used to calculate the optimized structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve a series of steps, including aminomethylation . The product is usually characterized by NMR, IR, and HRMS spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by various techniques, including NMR, IR, and HRMS .科学的研究の応用
Antimicrobial and Antiviral Properties
Several studies have synthesized and evaluated derivatives similar to the specified compound for their antimicrobial activities. The synthesis and biological activity evaluation of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have shown moderate to good antimicrobial activity against various pathogens (Mhaske, Shelke, Raundal, & Jadhav, 2014). Additionally, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from natural compounds have been reported to possess anti-inflammatory and analgesic activities, indicating a broader pharmacological potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzymatic Inhibition
The compound's analogs have been explored for their ability to inhibit specific enzymes, such as α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose homeostasis. A study on {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones revealed considerable inhibitory activity against α-glucosidase, alongside evaluations for hemolytic and cytotoxic profiles (Abbasi et al., 2019).
Structural and Mechanistic Insights
Research into the molecular interactions of structurally similar compounds with biological receptors provides insights into their potential therapeutic applications. For example, the interaction of specific antagonists with the CB1 cannabinoid receptor has been elucidated, shedding light on the steric and electrostatic requirements for receptor binding, which could inform the design of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S.ClH/c1-15-17(16(2)25-21-15)14-22-9-11-23(12-10-22)19(24)20(7-3-4-8-20)18-6-5-13-26-18;/h5-6,13H,3-4,7-12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSAUSGXMBDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

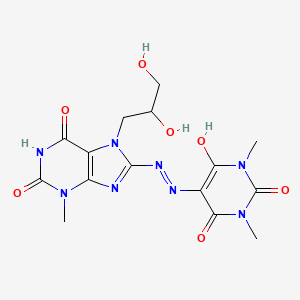
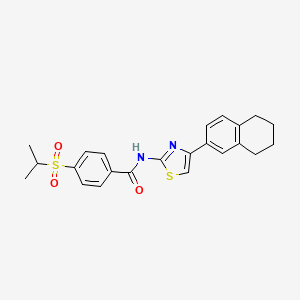

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2743734.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2743736.png)
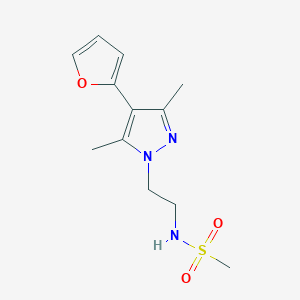

![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2743741.png)
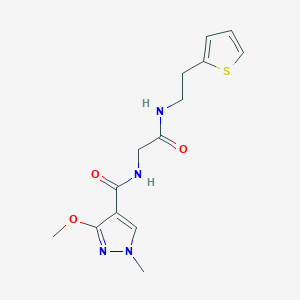
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743746.png)
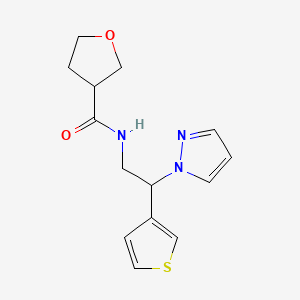
![7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2743748.png)